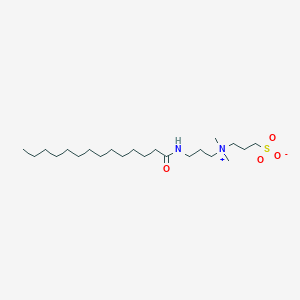
MCAT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methcathinone, commonly referred to as MCAT, is a synthetic stimulant belonging to the cathinone class. It is structurally similar to methamphetamine and cathinone, the active ingredient in the khat plant. Methcathinone is known for its potent stimulant effects, including increased alertness, euphoria, and enhanced sensory perception .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methcathinone can be synthesized through the oxidation of ephedrine or pseudoephedrine using potassium permanganate in an acidic medium. The reaction typically involves dissolving ephedrine or pseudoephedrine in a solvent such as ethanol, followed by the gradual addition of potassium permanganate. The mixture is then stirred and heated to facilitate the oxidation process .
Industrial Production Methods
Industrial production of methcathinone involves more sophisticated techniques to ensure purity and yield. One common method is the catalytic reduction of 2-methylamino-1-phenylpropan-1-one using hydrogen gas in the presence of a palladium catalyst. This method is preferred for large-scale production due to its efficiency and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methcathinone undergoes several types of chemical reactions, including:
Oxidation: Methcathinone can be further oxidized to form 2-methylamino-1-phenylpropan-1-one.
Reduction: It can be reduced to methamphetamine using reducing agents such as lithium aluminum hydride.
Substitution: Methcathinone can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 2-methylamino-1-phenylpropan-1-one.
Reduction: Methamphetamine.
Substitution: Various substituted methcathinone derivatives.
Applications De Recherche Scientifique
Methcathinone has been extensively studied for its effects on the central nervous system. It is used as a model compound to understand the mechanisms of action of synthetic cathinones. Research has shown that methcathinone increases neuronal activity and enhances sensory processing efficiency, making it a valuable tool in neuroscience research .
In the field of medicine, methcathinone is used to study the effects of stimulant drugs on neurotransmitter systems, particularly dopamine, norepinephrine, and serotonin. Its structural similarity to methamphetamine makes it a useful compound for investigating the pharmacological properties of amphetamines .
Mécanisme D'action
Methcathinone exerts its effects by enhancing monoaminergic neurotransmission. It inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. Methcathinone also promotes the release of neurotransmitters stored in synaptic vesicles and interacts directly with neurotransmitter receptors .
Comparaison Avec Des Composés Similaires
Methcathinone is often compared to other synthetic cathinones and amphetamines due to its similar structure and effects. Some similar compounds include:
Methamphetamine: Both compounds have stimulant effects, but methamphetamine is more potent and has a longer duration of action.
Cathinone: The natural counterpart found in the khat plant, with milder effects compared to methcathinone.
3,4-methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, MDMA has a different mechanism of action, primarily affecting serotonin levels.
Methcathinone’s unique combination of stimulant properties and its ability to enhance sensory processing make it distinct from other similar compounds .
Propriétés
Numéro CAS |
36653-52-8 |
|---|---|
Formule moléculaire |
C16H14N2O4 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
5-(4-hydroxy-3-methoxyphenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O4/c1-22-13-9-11(7-8-12(13)19)16(10-5-3-2-4-6-10)14(20)17-15(21)18-16/h2-9,19H,1H3,(H2,17,18,20,21) |
Clé InChI |
SVDVJBWDBYSQLO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3)O |
Synonymes |
5-(4-hydroxy-3-methoxyphenyl)-5-phenylhydantoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


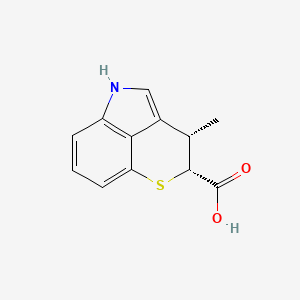




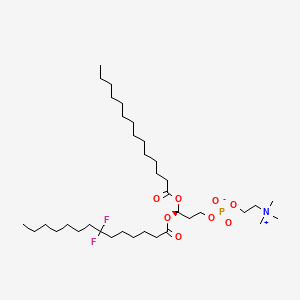
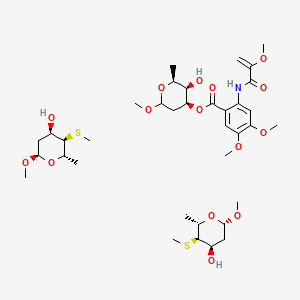
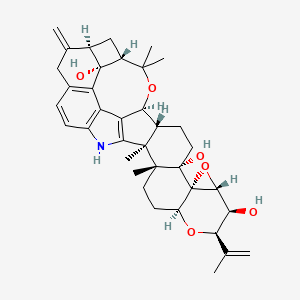

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetamide](/img/structure/B1228125.png)
![N-Methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1228127.png)
![N-tert-butyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1228128.png)

